4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzotriazole ring. Benzotriazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves the bromination and trifluoromethylation of benzotriazole derivatives. One common method includes the reaction of 1H-benzotriazole with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Analyse Chemischer Reaktionen
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield azido, thiocyanato, or amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: Lacks the bromine and trifluoromethyl groups, making it less reactive in certain applications.
5-Bromo-1H-benzotriazole: Contains a bromine atom but lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
4,5,6,7-Tetrabromo-1H-benzotriazole: Contains multiple bromine atoms, making it a potent inhibitor of specific enzymes.
The presence of both bromine and trifluoromethyl groups in this compound enhances its unique properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C7H3BrF3N3 |
---|---|
Molekulargewicht |
266.02 g/mol |
IUPAC-Name |
4-bromo-6-(trifluoromethyl)-2H-benzotriazole |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
OHTUUSVAZZLKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.